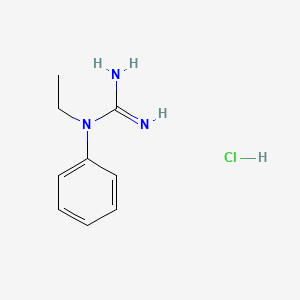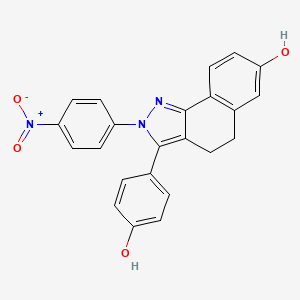
Estrogen receptor antagonist 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estrogen receptor antagonist 7 is a compound that functions by inhibiting the activity of estrogen receptors. Estrogen receptors are proteins that are activated by the hormone estrogen and play a crucial role in various physiological processes, including the regulation of reproductive functions and the development of certain cancers, particularly breast cancer. By blocking these receptors, this compound can help in the treatment of estrogen receptor-positive cancers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor antagonist 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of core structures through reactions such as Friedel-Crafts acylation or alkylation.
Coupling Reactions: The final steps usually involve coupling reactions, such as Suzuki or Heck coupling, to introduce specific functional groups that enhance the compound’s activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions: Estrogen receptor antagonist 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium and platinum catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its biological activity.
科学研究应用
Estrogen receptor antagonist 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of estrogen receptors.
Biology: Helps in understanding the role of estrogen receptors in various biological processes.
Medicine: Plays a crucial role in the development of treatments for estrogen receptor-positive cancers, particularly breast cancer.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of estrogen receptor antagonist 7 involves binding to the estrogen receptor and inhibiting its activity. This prevents the receptor from interacting with estrogen and activating downstream signaling pathways. The compound specifically targets the ligand-binding domain of the receptor, leading to its degradation and preventing the transcription of estrogen-responsive genes. This mechanism is particularly effective in treating cancers that rely on estrogen signaling for growth and proliferation .
相似化合物的比较
Estrogen receptor antagonist 7 can be compared with other similar compounds, such as:
Fulvestrant: Another estrogen receptor antagonist that works by degrading the estrogen receptor.
Elacestrant: A selective estrogen receptor degrader that is orally bioavailable and used in the treatment of advanced breast cancer.
Uniqueness: this compound is unique in its ability to completely block estrogen-induced transcriptional activity without any agonist activity, making it a highly effective treatment option for estrogen receptor-positive cancers .
属性
分子式 |
C23H17N3O4 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-2-(4-nitrophenyl)-4,5-dihydrobenzo[g]indazol-7-ol |
InChI |
InChI=1S/C23H17N3O4/c27-18-8-1-14(2-9-18)23-21-11-3-15-13-19(28)10-12-20(15)22(21)24-25(23)16-4-6-17(7-5-16)26(29)30/h1-2,4-10,12-13,27-28H,3,11H2 |
InChI 键 |
NHFDKWMLKUQMMW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(N(N=C2C3=C1C=C(C=C3)O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


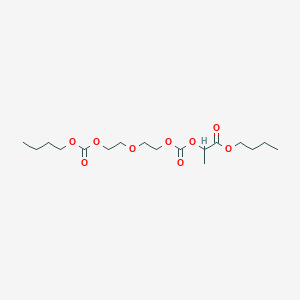
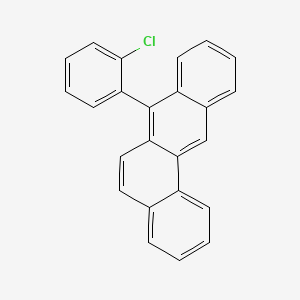
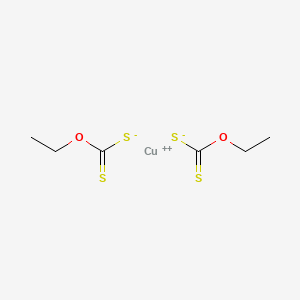
![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
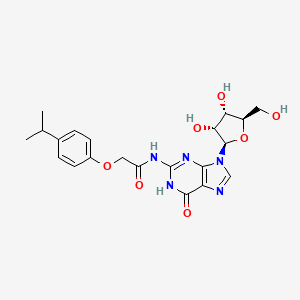
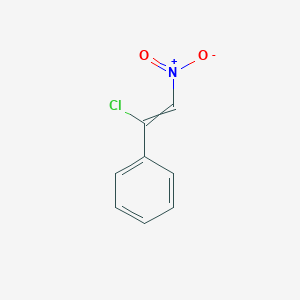
![(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
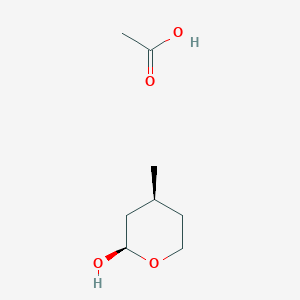
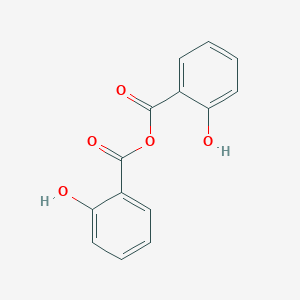

![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
